molecular formula C17H13ClN2O2S B4676158 3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone

3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B4676158
M. Wt: 344.8 g/mol
InChI Key: OWURQYNLEOOBFG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a synthetic compound with potential pharmaceutical applications. It is commonly referred to as CMY-1 and has been the subject of extensive scientific research.

Scientific Research Applications

CMY-1 has been the subject of extensive scientific research due to its potential pharmaceutical applications. It has been shown to possess antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). CMY-1 has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans.

Mechanism of Action

The mechanism of action of CMY-1 is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with cell wall synthesis. CMY-1 has also been shown to disrupt bacterial biofilm formation, which is a major factor in antibiotic resistance.
Biochemical and Physiological Effects
CMY-1 has been shown to have low toxicity in vitro and in vivo. It does not affect cell viability or cause significant changes in cellular morphology. However, further research is needed to fully understand the biochemical and physiological effects of CMY-1.

Advantages and Limitations for Lab Experiments

CMY-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, CMY-1 has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to optimize its antimicrobial activity.

Future Directions

There are several future directions for research on CMY-1. One area of research could focus on optimizing its antimicrobial activity by modifying its chemical structure. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, CMY-1 could be tested in animal models to assess its efficacy and toxicity in vivo. Overall, CMY-1 has the potential to be a valuable tool for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-15-5-3-2-4-11(15)10-14-16(21)20(17(23)19-14)13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWURQYNLEOOBFG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
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3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
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3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
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3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
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3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
Reactant of Route 6
3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone

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